molecular formula C5H10N2O2 B035311 4-Hydroxypiperazine-1-carbaldehyde CAS No. 109142-44-1

4-Hydroxypiperazine-1-carbaldehyde

Cat. No.: B035311
CAS No.: 109142-44-1
M. Wt: 130.15 g/mol
InChI Key: NUVOEAQMIOYUBT-UHFFFAOYSA-N
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Description

4-Hydroxypiperazine-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

109142-44-1

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-hydroxypiperazine-1-carbaldehyde

InChI

InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2

InChI Key

NUVOEAQMIOYUBT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C=O)O

Canonical SMILES

C1CN(CCN1C=O)O

Synonyms

1-Piperazinecarboxaldehyde,4-hydroxy-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Water (500 ml) was added to the above crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) to dissolve and thereto sodium tungstate dihydrate (7.25 g) was added. Thereto 31% aqueous hydrogen peroxide solution (82 ml) was added dropwise at 30° to 35° C. and the mixture was stirred at the same temperature for 1 hour. After further stirring the mixture at room temperature for 3 hours and then with heating at 50° to 55° C. for 5 hours, ethyl acetate (300 ml) was added and the mixture was shaken. The aqueous layer was separated and water was distilled off under reduced pressure to give black-brown oil, which was then purified by silica-gel column chromatography (silica gel 2 Kg, eluent: chloroform - methanol=10:1) and recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) prepared as described above is dissolved in water (500 ml) and sodium tungstate dihydrate (7.25 g) is added to the solution. At a temperature of 30°-35° C., 31% hydrogen peroxide (82 ml) is added dropwise to the solution and the mixture is stirred for one hour. The reaction mixture is stirred for 3 hours at room temperature and for another 5 hours at a temperature of 50°-55° C. The resulting reaction mixture is then shaken with ethyl acetate (300 ml). The aqueous layer is evaporated under reduced pressure to remove water to yield a dark brown oil. The oil is applied to a silica gel column chromatography for the purification (2 kg of silica gel, eluent; chloroform:methanol=10:1) and then is recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
7.25 g
Type
catalyst
Reaction Step Five

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